ZK756326 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

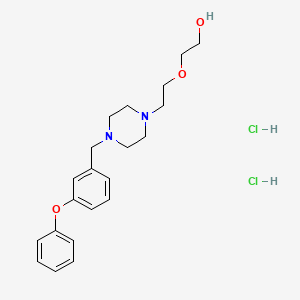

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZK756326 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a synthetic, nonpeptide small molecule that has been identified as a potent and selective full agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3][4][5] As a research tool, ZK756326 is instrumental in elucidating the physiological and pathological roles of CCR8, a G-protein coupled receptor (GPCR) implicated in various immune responses and a promising therapeutic target in immuno-oncology. This guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its interaction with CCR8, the subsequent signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action: CCR8 Agonism

The primary mechanism of action of ZK756326 dihydrochloride is its function as a full agonist at the CCR8 receptor.[3][4][5] This means that it binds to and activates the receptor, mimicking the effect of the endogenous ligand, chemokine (C-C motif) ligand 1 (CCL1), also known as I-309.[1][4] The activation of CCR8 by ZK756326 initiates a series of intracellular signaling events that are characteristic of GPCR activation.

Quantitative Data: Binding Affinity and Specificity

The potency of ZK756326 as a CCR8 agonist has been quantified through competitive binding assays. These experiments measure the ability of ZK756326 to displace the natural ligand, CCL1, from the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

| Parameter | Value | Description | Reference |

| IC50 | 1.8 µM | Concentration of ZK756326 required to inhibit 50% of the binding of CCL1 (I-309) to CCR8. | [1][2][3][4][5] |

Further studies have demonstrated the selectivity of ZK756326 for CCR8 over other GPCRs. While highly selective, some off-target binding has been observed at higher concentrations.

| Receptor Family | Selectivity | Notes | Reference |

| Other Chemokine Receptors | >28-fold | ZK756326 shows high specificity for CCR8 compared to 26 other tested GPCRs. | [6] |

| Serotonergic Receptors (5-HT1A, 5-HT2B, 5-HT6) | Lower | IC50 values in the range of 4.4 - 5.9 µM have been observed. | [6] |

| Adrenergic Receptor (α2A) | Lower | An IC50 of <20 µM has been reported. | [6] |

Signaling Pathways Activated by ZK756326

Upon binding of ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. CCR8 is known to couple primarily to Gαi and Gαq proteins. The activation of these G-proteins initiates distinct downstream signaling cascades.

Intracellular Calcium Mobilization

A key and readily measurable consequence of CCR8 activation by ZK756326 is the rapid increase in the concentration of intracellular free calcium ([Ca2+]i).[1][3][5] This is a hallmark of Gαq-PLC activation. The generated inositol (B14025) trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This calcium signal then propagates further downstream signaling events.

Extracellular Acidification

ZK756326 has been shown to stimulate extracellular acidification in cells expressing human CCR8.[1][3] The extracellular acidification rate (ECAR) is an indicator of the rate of glycolysis. This suggests that CCR8 activation by ZK756326 can modulate cellular metabolism, a crucial aspect of immune cell function.

Experimental Protocols

The characterization of ZK756326's mechanism of action relies on a suite of in vitro cellular assays. Below are the detailed methodologies for the key experiments.

Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of ZK756326 for the CCR8 receptor.

Methodology:

-

Cell Preparation: Jurkat cells stably expressing human CCR8 are harvested and washed.

-

Reagent Preparation: A fluorescently labeled version of CCL1 (e.g., hCCL1AF647) is used as the reporter ligand. A series of dilutions of ZK756326 are prepared.

-

Incubation: The cells are incubated in the dark at room temperature with a fixed concentration of the fluorescently labeled CCL1 and varying concentrations of ZK756326.

-

Measurement: The fluorescence intensity of the cell suspension is measured using a flow cytometer or a fluorescence plate reader. The fluorescence signal is proportional to the amount of labeled CCL1 bound to the CCR8 receptors.

-

Data Analysis: The percentage of inhibition of labeled CCL1 binding is calculated for each concentration of ZK756326. The IC50 value is then determined by fitting the data to a dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.

Methodology:

-

Cell Plating: Cells engineered to express CCR8 (e.g., U87 MG cells) are seeded into a 96-well microplate.[6]

-

Dye Loading: The cells are loaded with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3).[6][7] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium.

-

Agonist Addition: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.[7][8] A baseline fluorescence reading is taken, after which a solution of ZK756326 is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is monitored in real-time immediately following the addition of the agonist.[8]

-

Data Analysis: The change in fluorescence intensity over time is analyzed to determine the magnitude and kinetics of the intracellular calcium response.

Extracellular Acidification Assay

This assay measures the rate of proton extrusion from cells, providing an indirect measure of glycolytic activity.

Methodology:

-

Cell Seeding: CCR8-expressing cells are seeded in a microplate.

-

Assay Preparation: The standard cell culture medium is replaced with a low-buffered assay medium. A pH-sensitive fluorescent probe is added to the medium.[9]

-

Agonist Addition: ZK756326 is added to the wells.

-

Fluorescence Measurement: The plate is incubated in a fluorescence plate reader, and the fluorescence of the pH-sensitive probe is measured kinetically over time.[9] A decrease in extracellular pH leads to a change in the fluorescence of the probe.

-

ECAR Calculation: The rate of change in fluorescence is used to calculate the extracellular acidification rate (ECAR), typically expressed in mpH/min.

Conclusion

This compound is a valuable pharmacological tool for the study of CCR8 biology. Its well-characterized mechanism as a potent and selective full agonist allows for the targeted activation of this receptor and the investigation of its downstream signaling pathways and cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the role of CCR8 in health and disease, and to evaluate the therapeutic potential of modulating this important chemokine receptor.

References

- 1. bms.com [bms.com]

- 2. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]

- 5. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bmglabtech.com [bmglabtech.com]

ZK756326 Dihydrochloride: A Technical Guide to a Selective CCR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). This technical guide provides a comprehensive overview of ZK756326, detailing its mechanism of action, signaling pathways, and experimental characterization. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the investigation of CCR8 biology and its therapeutic potential in immunology and oncology.

Introduction

C-C chemokine receptor 8 (CCR8) is a key regulator of immune responses, particularly in the context of allergic inflammation and tumor immunity.[1][2] Its activation by the endogenous ligand CCL1 modulates the trafficking and function of various immune cells.[2] The development of small molecule agonists for CCR8, such as ZK756326, provides valuable tools to dissect the physiological and pathological roles of this receptor without the limitations associated with protein ligands.[3] ZK756326 has been identified as a full agonist of CCR8, capable of eliciting downstream signaling events comparable to the natural ligand.[1][4]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃ |

| Molecular Weight | 429.38 g/mol |

| CAS Number | 1780259-94-0 |

| Appearance | Solid |

| Purity | >99% |

| Solubility | Soluble in water to 100 mM |

Biological Activity and Quantitative Data

ZK756326 dihydrochloride is a selective agonist for the human CCR8 receptor. Its biological activity has been characterized through various in vitro assays, demonstrating its potency and efficacy in activating CCR8-mediated signaling pathways.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC₅₀ (CCL1 binding inhibition) | 1.8 µM | Radioligand Binding Assay | - | [1][4] |

| EC₅₀ (Agonist activity) | 245 nM | Functional Assay | - | |

| Selectivity (IC₅₀) | ||||

| > 28-fold vs 26 other GPCRs | >50 µM | Radioligand Binding Assay | - | [4] |

| 5-HT₁ₐ | 5.4 µM | Radioligand Binding Assay | - | [4] |

| 5-HT₂ₒ | 4.4 µM | Radioligand Binding Assay | - | [4] |

| 5-HT₂ₒ | 34.8 µM | Radioligand Binding Assay | - | [4] |

| 5-HT₅ₐ | 16 µM | Radioligand Binding Assay | - | [4] |

| 5-HT₆ | 5.9 µM | Radioligand Binding Assay | - | [4] |

| α₂ₐ-adrenergic | <20 µM | Radioligand Binding Assay | - | [4] |

Mechanism of Action and Signaling Pathway

ZK756326 acts as a full agonist at the CCR8 receptor, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the activation of the Gαi subunit of the heterotrimeric G protein. This leads to downstream effector activation, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4]

Recent studies suggest that small molecule agonists of CCR8, including ZK756326, may exhibit biased agonism.[2][5] This means they can differentially activate G protein-dependent and β-arrestin-mediated signaling pathways compared to the endogenous ligand CCL1. ZK756326 has been shown to induce β-arrestin 1 recruitment with higher efficacy than CCL1, and this recruitment occurs independently of Gαi signaling.[2] This biased signaling profile is an important consideration for its application in research and potential therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

ZK756326 Dihydrochloride: A Technical Guide to a Selective CCR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective small-molecule, non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of ZK756326 dihydrochloride. The document includes a summary of its binding affinity and functional activity, detailed experimental protocols for in vitro assays, and a discussion of its potential therapeutic implications based on the known roles of CCR8.

Introduction

Chemokine receptors play a crucial role in mediating the migration of immune cells. Among them, CCR8 has emerged as a significant target in immunotherapy, particularly in the context of cancer and autoimmune diseases.[1][2] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[1][3] The development of selective agonists and antagonists for CCR8 is therefore of great interest for modulating immune responses. This compound has been identified as a selective agonist of CCR8, providing a valuable tool for studying the receptor's function and exploring its therapeutic potential.

Mechanism of Action

ZK756326 functions as a full agonist of CCR8.[4] It competitively inhibits the binding of the endogenous CCR8 ligand, CCL1 (also known as I-309).[4] Upon binding to CCR8, ZK756326 activates downstream signaling pathways, leading to a cascade of cellular responses.

Signaling Pathways

Activation of CCR8 by ZK756326 initiates intracellular signaling primarily through Gαi-protein coupling.[4] This leads to two key events:

-

Calcium Mobilization: A dose-dependent increase in intracellular free calcium concentration ([Ca²⁺]i) is a hallmark of ZK756326-mediated CCR8 activation. This is a result of G protein-mediated activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of Ca²⁺ from intracellular stores.

-

Extracellular Acidification: ZK756326 stimulates an increase in the extracellular acidification rate (ECAR), another indicator of cellular metabolic activation following receptor engagement.[4]

Furthermore, studies have shown that CCR8 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.

Below is a diagram illustrating the signaling pathway initiated by ZK756326.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Functional Activity

| Parameter | Species | Cell Line | Value | Reference |

| IC₅₀ (CCL1 binding inhibition) | Human | U87 cells expressing CCR8 | 1.8 µM | [4] |

| EC₅₀ (Calcium Mobilization) | Human | Not Specified | 245 nM |

Table 2: Selectivity Profile

| Receptor | IC₅₀ (µM) | Comments | Reference |

| CCR8 | 1.8 | Primary Target | [4] |

| 5-HT₂B | 4.4 | Less selective | |

| 5-HT₁A | 5.4 | Less selective | |

| 5-HT₆ | 5.9 | Less selective | |

| 5-HT₅A | 16 | Less selective | |

| α₂A Adrenergic | <20 (65% inhibition at 20 µM) | Less selective | |

| 5-HT₂C | 34.8 | Less selective | |

| 26 other GPCRs | >50 | >28-fold specificity | [4] |

| CCR3, CXCR3, CXCR4, CCR5 | No agonist activity | Highly selective over these chemokine receptors |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to ZK756326.

Experimental Workflow:

Methodology:

-

Cell Culture: Plate cells stably expressing CCR8 (e.g., U87-CCR8) in a 96-well, black-walled, clear-bottom plate at a suitable density and culture overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for approximately 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR). Record a baseline fluorescence reading before adding the compound. Add the ZK756326 dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity for a defined period.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response by dividing ΔF by the baseline fluorescence (F). Plot the normalized response against the log of the agonist concentration to determine the EC₅₀ value.

Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to assess the ability of ZK756326 to induce cell migration.

Experimental Workflow:

Methodology:

-

Chamber Setup: Place transwell inserts with an appropriate pore size (e.g., 8 µm) into the wells of a 24-well plate.

-

Chemoattractant Preparation: Add medium containing various concentrations of this compound or a control (e.g., CCL1 as a positive control, medium alone as a negative control) to the lower chamber.

-

Cell Preparation: Harvest CCR8-expressing cells and resuspend them in serum-free medium.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

-

Cell Staining and Quantification: After incubation, remove the inserts. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet). Count the number of migrated cells in several fields of view using a microscope.

-

Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the input cells.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to ZK756326.

Methodology:

-

Cell Treatment: Culture CCR8-expressing cells to near confluency. Serum-starve the cells for several hours before treatment. Treat the cells with this compound at various concentrations for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK1/2 as a ratio to total ERK1/2.

In Vivo Function and Therapeutic Potential

While specific in vivo studies for ZK756326 are not extensively published in publicly available literature, the known function of CCR8 provides insights into its potential in vivo effects and therapeutic applications.

CCR8 is highly expressed on tumor-infiltrating Tregs, and its ligand CCL1 is often present in the tumor microenvironment.[1][3] This CCL1-CCR8 axis is believed to play a crucial role in the recruitment and retention of Tregs within tumors, thereby promoting an immunosuppressive environment that allows cancer cells to evade immune destruction.[1] Therefore, modulating CCR8 activity is a promising strategy in cancer immunotherapy. While ZK756326 is an agonist and would mimic the effect of CCL1, it serves as an invaluable research tool to probe the consequences of CCR8 activation in various in vivo models. For instance, it could be used to study the dynamics of Treg migration and function in different disease contexts.

Conversely, the development of CCR8 antagonists is a major focus for therapeutic intervention in oncology. By blocking the recruitment of Tregs to the tumor, CCR8 antagonists aim to enhance anti-tumor immunity.

Conclusion

This compound is a well-characterized, selective agonist of the chemokine receptor CCR8. Its ability to potently activate CCR8-mediated signaling pathways makes it an essential tool for researchers investigating the role of this receptor in immunology, particularly in the fields of oncology and autoimmune diseases. The detailed protocols provided in this guide offer a starting point for the in vitro characterization of ZK756326 and other CCR8 modulators. Further in vivo studies are warranted to fully elucidate the physiological and pathological consequences of CCR8 activation by this compound and to explore its full potential in drug discovery and development.

References

- 1. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK756326 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective small molecule, non-peptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immunological processes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of ZK756326 dihydrochloride. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of its mechanism of action are presented to facilitate further research and understanding of this compound and its target.

Introduction

Chemokine receptors play a pivotal role in mediating the migration of immune cells, making them attractive targets for therapeutic intervention in a range of diseases, including inflammatory disorders and HIV infection. CCR8, in particular, is predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and monocytes, suggesting its involvement in allergic inflammation and immune suppression. The discovery of small molecule modulators of CCR8, such as ZK756326, provides valuable tools to probe the biological functions of this receptor and explore its therapeutic potential. ZK756326 was identified through high-throughput screening as a compound that inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309).[1] Subsequent characterization revealed it to be a full agonist of the receptor.[1]

Discovery and Pharmacological Profile

ZK756326, with the chemical name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol, was discovered through a high-capacity receptor binding screen designed to identify non-peptide antagonists of CCR8. Surprisingly, while it inhibited CCL1 binding, it was found to possess agonistic properties.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of ZK756326.

Table 1: Receptor Binding Affinity

| Parameter | Species | Cell Line | Radioligand | Value (µM) | Reference |

| IC50 | Human | U87 MG | 125I-CCL1 | 1.8 | [1] |

Table 2: Functional Agonist Activity

| Assay | Species | Cell Line | Parameter | Value | Reference |

| Intracellular Ca2+ Mobilization | Human | U87 MG | EC50 | Submicromolar to micromolar range | |

| Extracellular Acidification | Human | U87 MG | Stimulation | Concentration-dependent | [1] |

| Chemotaxis | Murine | U87 MG | Induction | Yes | [2] |

| ERK Phosphorylation | Murine | U87 MG | Induction | Yes | [2] |

Selectivity Profile

Binding competition assays were performed on a range of other G protein-coupled receptors to determine the selectivity of ZK756326. At a concentration of 50 µM, ZK756326 demonstrated over 28-fold specificity for CCR8 compared to a panel of other receptors.

Mechanism of Action: CCR8 Signaling Pathway

As a G protein-coupled receptor, CCR8 activation by ZK756326 initiates a cascade of intracellular signaling events. CCR8 primarily couples to the Gi class of G proteins.[2] Upon agonist binding, the heterotrimeric G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate the activity of downstream effector molecules. This signaling cascade ultimately leads to the cellular responses observed upon ZK756326 stimulation, including calcium mobilization and activation of the MAPK/ERK pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ZK756326.

Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity of ZK756326 to human CCR8.

Methodology:

-

Cell Culture and Membrane Preparation: U87 MG cells stably expressing human CCR8 are cultured under standard conditions. Cells are harvested, washed, and then lysed by homogenization in a hypotonic buffer. The cell lysate is centrifuged to pellet the crude membrane fraction, which is then resuspended in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of 125I-CCL1 and varying concentrations of ZK756326 (or vehicle for total binding) in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of unlabeled CCL1. The incubation is carried out at room temperature for 60 minutes with gentle agitation.[3]

-

Filtration and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine, using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Radioactivity Measurement and Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of ZK756326.[3]

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration upon stimulation with ZK756326.

Methodology:

-

Cell Preparation and Dye Loading: U87 MG cells expressing CCR8 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 45-60 minutes at 37°C in the dark.[4] After loading, the cells are washed to remove excess dye.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established, after which ZK756326 at various concentrations is added to the wells. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is determined for each concentration of ZK756326. The data are then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Development Status

A thorough search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and the scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound's development has not progressed to the clinical stage, and it remains a tool for preclinical research.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of CCR8. As a selective, non-peptide agonist, it offers an alternative to the natural chemokine ligand CCL1 for activating the receptor in vitro and in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing ZK756326 to investigate the role of CCR8 in health and disease. The lack of clinical development to date may be due to various factors, including pharmacokinetic properties or off-target effects not fully characterized in the initial preclinical studies. Further investigation into these aspects would be necessary to reconsider its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of ZK756326 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated signaling pathways of ZK756326 dihydrochloride, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is formally known as 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride | [1] |

| CAS Number | 178025-94-0 | [1] |

| Molecular Formula | C₂₁H₂₈N₂O₃ · 2HCl | [1] |

| Formula Weight | 429.4 g/mol | [1] |

| Purity | ≥98% | |

| Formulation | A crystalline solid | |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL |

Biological Activity

This compound functions as a full agonist of the CCR8 receptor.[1] It competitively inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC₅₀ value of 1.8 µM.[1] The agonistic activity of this compound is demonstrated by its ability to elicit a dose-responsive increase in intracellular calcium and to cross-desensitize the receptor's response to CCL1.[1] Furthermore, it stimulates extracellular acidification in cells expressing human CCR8.[1]

The compound also activates murine CCR8, inducing chemotaxis and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Notably, similar to CCL1, this compound can inhibit human immunodeficiency virus (HIV) fusion in cells expressing both CD4 and CCR8.[1] An interesting characteristic of ZK756326 is its ability to bind to and activate a mutated form of murine CCR8 that lacks O-linked sulfation at tyrosines 14 and 15, suggesting a binding mode distinct from that of the natural ligand CCL1.[1]

Signaling Pathways

As an agonist of CCR8, a Gαi-coupled receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the heterotrimeric G protein, leading to downstream effects such as calcium mobilization and activation of the MAPK/ERK pathway.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols used in the characterization of this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of this compound to the CCR8 receptor.

Caption: Workflow for the radioligand binding assay.

Protocol:

-

Cell Preparation: U87 MG cells stably expressing human CCR8 are cultured to near confluence.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell suspension, a constant concentration of [¹²⁵I]-labeled CCL1, and serial dilutions of this compound or unlabeled CCL1 (for competition).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer with higher salt concentration) to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Caption: Workflow for the calcium mobilization assay.

Protocol:

-

Cell Plating: Seed U87 MG-CCR8 cells into a black-walled, clear-bottom 96-well microplate and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow the dye to be taken up and de-esterified by the cells.

-

Compound Preparation: Prepare a plate with serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will record baseline fluorescence before automatically adding the compound to the cells and then continue to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is plotted against the agonist concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of ERK1/2, a key downstream event in the CCR8 signaling pathway.

Protocol:

-

Cell Treatment: Culture murine cells expressing CCR8 and serum-starve them before treatment with this compound for various time points.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its characterization as a potent and selective non-peptide agonist, along with an understanding of its signaling pathways and the availability of detailed experimental protocols, provides a solid foundation for further research into the therapeutic potential of targeting CCR8. This guide serves to consolidate this critical information for the scientific community, facilitating ongoing and future investigations in this important area of drug discovery.

References

ZK756326 Dihydrochloride: A Technical Guide to its Binding Affinity for CCR8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ZK756326 dihydrochloride (B599025) for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of ZK756326 dihydrochloride for the CCR8 receptor has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the binding of the natural ligand, is a key metric for its potency.

| Compound | Receptor | Assay Type | Ligand | IC50 Value | Reference |

| This compound | Human CCR8 | Competition Binding | CCL1 (I-309) | 1.8 µM | [1][2][3] |

CCR8 Signaling Pathway

CCR8 is a class A G protein-coupled receptor that plays a crucial role in the immune system.[4] Its primary endogenous ligand is the chemokine CCL1.[4] The binding of CCL1 or an agonist like ZK756326 to CCR8 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This process involves the coupling of the receptor to heterotrimeric G proteins, particularly of the Gαi subtype.

The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), contributing to cellular responses such as chemotaxis and modulation of immune cell function.[5][6]

Below is a diagram illustrating the CCR8 signaling pathway upon agonist binding.

Caption: CCR8 Signaling Pathway upon Agonist Binding.

Experimental Protocols

The binding affinity of this compound for CCR8 is typically determined using a competitive radioligand or fluorescent ligand binding assay. The following protocol provides a generalized methodology based on common practices for GPCR binding assays.

Objective: To determine the IC50 value of this compound for the CCR8 receptor by measuring its ability to compete with a labeled CCR8 ligand.

Materials:

-

Cell Line: A stable cell line overexpressing human CCR8 (e.g., Jurkat cells or HEK293 cells).

-

Labeled Ligand: Radiolabeled ([¹²⁵I]-CCL1) or fluorescently labeled (e.g., hCCL1-AF647) human CCL1.

-

Test Compound: this compound.

-

Unlabeled Ligand: Non-labeled human CCL1 (for determining non-specific binding).

-

Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold for radioligand assays.

-

Detection System: Gamma counter for radioligand assays or a flow cytometer/plate reader for fluorescent assays.

Procedure:

-

Cell Preparation: Culture the CCR8-expressing cells to the appropriate density. On the day of the experiment, harvest the cells and resuspend them in assay buffer to a predetermined concentration.

-

Competition Assay Setup:

-

In a 96-well plate, add a fixed concentration of the labeled ligand to all wells.

-

Add increasing concentrations of the test compound (this compound) to the experimental wells.

-

To determine non-specific binding, add a high concentration of unlabeled CCL1 to a set of control wells.

-

To determine total binding, add only the labeled ligand and assay buffer to another set of control wells.

-

-

Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

For Radioligand Assays: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

For Fluorescent Ligand Assays: The separation step may not be necessary if using flow cytometry for detection. For plate-based fluorescence assays, washing steps may be required.

-

-

Detection:

-

For Radioligand Assays: Dry the filter plate and measure the radioactivity in each well using a gamma counter.

-

For Fluorescent Ligand Assays: Analyze the cells by flow cytometry to measure the mean fluorescence intensity or read the plate on a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

The following diagram illustrates the general workflow for a competitive binding assay.

Caption: General Workflow for a Competitive Binding Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. bms.com [bms.com]

- 5. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR8 (gene) - Wikipedia [en.wikipedia.org]

In Vitro Characterization of ZK756326 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive in vitro characterization of ZK756326, summarizing its binding affinity, functional agonistic activity, and signaling pathways. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Core Pharmacological Data

The in vitro activity of ZK756326 has been determined through a series of binding and functional assays. The compound acts as a full agonist at the human CCR8, eliciting downstream signaling events.

| Parameter | Value | Description |

| IC50 | 1.8 µM | Concentration of ZK756326 that inhibits 50% of the binding of the natural CCR8 ligand I-309 (CCL1).[1] |

| EC50 | 245 nM | Concentration of ZK756326 that produces 50% of the maximal response in a functional assay.[2] |

Selectivity Profile

The selectivity of ZK756326 for CCR8 was evaluated through binding competition assays against a panel of other G protein-coupled receptors.

| Receptor Family | Specific Receptors | Activity |

| Chemokine Receptors | CCR3, CXCR3, CXCR4, CCR5 | No agonist activity demonstrated.[2] |

| Other GPCRs | 26 other GPCRs | >28-fold specificity for CCR8 (IC50 values >50 µM). |

| Serotonergic Receptors | 5-HT1A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6 | Less selectivity observed with IC50 values of 5.4, 4.4, 34.8, 16, and 5.9 µM, respectively. |

| Adrenergic Receptor | α2A | Less selectivity observed with an IC50 value of <20 µM. |

Signaling Pathways and Experimental Workflows

ZK756326-Mediated CCR8 Signaling Pathway

ZK756326, upon binding to CCR8, activates intracellular signaling cascades typical for Gi/o-coupled GPCRs. This includes the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2.

References

ZK756326 Dihydrochloride: A Technical Guide to Its Chemokine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent, non-peptide small molecule agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity profile of ZK756326 for chemokine receptors, detailing its binding affinity and functional activity. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of ZK756326 dihydrochloride has been primarily characterized through its potent agonism at CCR8, with significantly lower activity at other chemokine and G protein-coupled receptors. The available quantitative data from binding and functional assays are summarized below.

| Receptor | Ligand/Compound | Assay Type | Cell Line | Measured Value (IC50/EC50) | Reference |

| Human CCR8 | ZK756326 | Radioligand Binding (I-309/CCL1 competition) | Not Specified | 1.8 µM (IC50)[1] | Haskell et al., 2006 |

| Human CCR8 | ZK756326 | Calcium Mobilization | U87 MG cells expressing CCR8 | Full agonist[1] | Haskell et al., 2006 |

| Human CCR8 | ZK756326 | Extracellular Acidification | Cells expressing human CCR8 | Stimulatory[1] | Haskell et al., 2006 |

| Murine CCR8 | ZK756326 | Chemotaxis | Cells expressing murine CCR8 | Induces chemotaxis[1] | Haskell et al., 2006 |

| Murine CCR8 | ZK756326 | ERK1/2 Phosphorylation | Cells expressing murine CCR8 | Induces phosphorylation[1] | Haskell et al., 2006 |

| 26 other GPCRs | ZK756326 | Radioligand Binding | Not Specified | >50 µM (IC50) | Haskell et al., 2006 |

| 5-HT1A | ZK756326 | Radioligand Binding | Not Specified | 5.4 µM (IC50)[1] | MedChemExpress |

| 5-HT2B | ZK756326 | Radioligand Binding | Not Specified | 4.4 µM (IC50)[1] | MedChemExpress |

| 5-HT2C | ZK756326 | Radioligand Binding | Not Specified | 34.8 µM (IC50)[1] | MedChemExpress |

| 5-HT5A | ZK756326 | Radioligand Binding | Not Specified | 16 µM (IC50)[1] | MedChemExpress |

| 5-HT6 | ZK756326 | Radioligand Binding | Not Specified | 5.9 µM (IC50)[1] | MedChemExpress |

| α2A Adrenergic | ZK756326 | Radioligand Binding | Not Specified | <20 µM (IC50) (65% inhibition at 20 µM)[1] | MedChemExpress |

Note: The specific 26 other GPCRs with IC50 values >50 µM are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and information inferred from the primary literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (ZK756326) to displace a radiolabeled ligand from its receptor.

-

Cell Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the chemokine receptor of interest.

-

Assay Buffer: A suitable buffer, such as 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin (BSA), pH 7.1, is used.

-

Reaction Mixture: Cell membranes are incubated with a fixed concentration of a radiolabeled chemokine ligand (e.g., [125I]-I-309/CCL1 for CCR8) and varying concentrations of ZK756326.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation: Cells expressing the target receptor (e.g., U87 MG cells expressing CCR8) are seeded in a 96-well plate and cultured overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3) in a suitable buffer, such as Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, for approximately 60 minutes at 37°C.[1]

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of ZK756326.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

-

Data Analysis: The concentration of ZK756326 that produces 50% of the maximal response (EC50) is determined.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.

-

Assay Setup: A Boyden chamber or a similar transwell system is used, with a porous membrane separating an upper and a lower chamber.

-

Cell Preparation: Receptor-expressing cells are resuspended in a serum-free medium.

-

Loading: The cell suspension is added to the upper chamber, and a solution containing ZK756326 at various concentrations is placed in the lower chamber as a chemoattractant.

-

Incubation: The chamber is incubated for a period to allow cells to migrate through the pores of the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, often by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: The chemotactic response is plotted against the concentration of ZK756326 to determine the potency and efficacy of the compound.

Mandatory Visualizations

Signaling Pathway of ZK756326 at CCR8

Caption: CCR8 signaling cascade initiated by ZK756326.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity.

Logical Relationship of Selectivity Analysis

Caption: ZK756326 selectivity profile logic.

References

The Role of CXCR4 Antagonists in Elucidating HIV Entry: A Technical Guide

Executive Summary: The entry of human immunodeficiency virus (HIV) into host cells is a critical first step in its lifecycle and a prime target for antiretroviral therapy. For T-tropic (X4) strains of HIV-1, this process is mediated by the interaction of the viral envelope protein gp120 with the host cell's CD4 receptor and the CXCR4 co-receptor. Understanding the molecular intricacies of this interaction is paramount for the development of effective entry inhibitors. While the specific compound ZK756326 dihydrochloride (B599025) could not be identified in publicly available scientific literature, this guide will use the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor), as a representative molecule to explore the role of such antagonists in the study of HIV entry. This document provides an in-depth overview of the mechanism of action, quantitative data on antiviral activity, and detailed experimental protocols relevant to the study of CXCR4 antagonists in the context of HIV research, aimed at researchers, scientists, and drug development professionals.

The HIV-1 Entry Pathway via the CXCR4 Co-receptor

HIV-1 entry into a target T-cell is a sequential process involving the viral envelope glycoprotein (B1211001) (Env), which is a trimer of gp120 and gp41 subunits, and host cell surface receptors.[1]

-

Primary Receptor Binding: The gp120 subunit of the viral Env first binds to the CD4 receptor on the surface of the T-cell.[1]

-

Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

-

Co-receptor Binding: For X4-tropic HIV-1 strains, the newly exposed site on gp120 binds to the CXCR4 chemokine receptor.[1][2]

-

Fusion Peptide Exposure: The interaction with CXCR4 triggers another conformational change, this time in the gp41 subunit, leading to the exposure of a hydrophobic fusion peptide.

-

Membrane Fusion: The fusion peptide inserts into the host cell membrane, bringing the viral and cellular membranes into close proximity and facilitating their fusion. This allows the viral capsid to enter the cytoplasm of the host cell.

Mechanism of Action of CXCR4 Antagonists: The Case of AMD3100

CXCR4 antagonists are molecules that specifically bind to the CXCR4 receptor and block its interaction with both its natural ligand, the chemokine SDF-1 (CXCL12), and the HIV-1 gp120 protein. AMD3100 is a bicyclam molecule that acts as a highly selective and potent antagonist of CXCR4.

Its mechanism of action in inhibiting HIV entry is as follows:

-

Competitive Binding: AMD3100 binds to a pocket within the transmembrane domains of the CXCR4 receptor.

-

Allosteric Inhibition: This binding induces a conformational change in the receptor that prevents the binding of gp120, even after gp120 has engaged with the CD4 receptor.

-

Arrest of the Fusion Cascade: By preventing the gp120-CXCR4 interaction, AMD3100 halts the cascade of conformational changes in the viral envelope glycoproteins, thereby inhibiting the fusion of the viral and cellular membranes.

Quantitative Analysis of Antiviral Activity

The antiviral potency of CXCR4 antagonists is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro assays. The following table summarizes representative data for AMD3100.

| Parameter | Virus Strain | Cell Type | Value | Assay Type |

| IC50 | HIV-1 IIIB (X4) | MT-4 cells | 1-10 nM | Cell viability (MTT assay) |

| IC50 | NL4.3 (X4) | PM1 cells | 2.6 nM | p24 antigen production |

| EC50 | Various X4 clinical isolates | PBMCs | 1-20 nM | Reverse transcriptase activity |

Experimental Protocols

The characterization of CXCR4 antagonists involves a battery of in vitro assays to determine their efficacy, specificity, and mechanism of action.

Cell-Based HIV-1 Infectivity Assay

Objective: To determine the concentration of the antagonist required to inhibit HIV-1 infection of susceptible cells by 50% (IC50).

Methodology:

-

Cell Culture: T-cell lines (e.g., MT-4, PM1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Compound Preparation: The CXCR4 antagonist (e.g., AMD3100) is serially diluted in culture medium to create a range of concentrations.

-

Infection: Cells are pre-incubated with the diluted antagonist for a short period (e.g., 30-60 minutes) before being challenged with a known amount of an X4-tropic HIV-1 strain.

-

Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

-

Readout: The extent of viral replication is measured. Common readouts include:

-

p24 Antigen ELISA: Quantification of the viral core protein p24 in the culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measurement of the activity of the viral RT enzyme in the supernatant.

-

Cell Viability Assay (e.g., MTT): For cytopathic viruses, a reduction in cell death corresponds to inhibition of infection.

-

-

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated.

Cell-Cell Fusion Assay

Objective: To specifically assess the ability of the antagonist to block the fusion of HIV-1 envelope-expressing cells with CD4/CXCR4-expressing cells.

Methodology:

-

Effector Cells: A cell line (e.g., CHO or 293T) is co-transfected with plasmids encoding the HIV-1 Env (gp120/gp41) and a reporter gene such as luciferase or β-galactosidase under the control of a T7 promoter.

-

Target Cells: Another cell line is co-transfected with plasmids encoding CD4, CXCR4, and the T7 RNA polymerase.

-

Co-culture: The effector and target cells are mixed and co-cultured in the presence of varying concentrations of the CXCR4 antagonist.

-

Fusion and Reporter Gene Expression: If cell fusion occurs, the T7 polymerase from the target cells enters the effector cells and drives the expression of the reporter gene.

-

Readout: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity is measured.

-

Data Analysis: The inhibition of reporter gene activity is used to determine the IC50 of the antagonist for the fusion process.

Conclusion

CXCR4 antagonists, exemplified by AMD3100, are invaluable tools for studying the entry mechanism of X4-tropic HIV-1. They have not only illuminated the critical role of the CXCR4 co-receptor in the viral fusion process but have also paved the way for the development of a new class of antiretroviral drugs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel HIV entry inhibitors. While the identity of ZK756326 dihydrochloride remains elusive, the principles and methodologies described herein are broadly applicable to the characterization of any compound designed to target the CXCR4 co-receptor in the context of HIV-1 research.

References

The Hypothesized Impact of ZK756326 Dihydrochloride on Regulatory T Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a synthetic small molecule characterized by its dual activity as a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8) and a selective antagonist of the androgen receptor (AR). While direct experimental evidence detailing the effects of ZK756326 on regulatory T cells (Tregs) is not currently available in public literature, the known immunomodulatory roles of its targets, CCR8 and AR, provide a strong basis for hypothesizing its potential impact on Treg function. This technical guide synthesizes the existing knowledge on CCR8 and AR signaling in Tregs to construct a framework for investigating the effects of ZK756326. We provide a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data from related studies to guide future research in this area. The aim is to equip researchers with the necessary theoretical and practical knowledge to explore ZK756326 as a potential modulator of regulatory T cell activity.

Introduction to Regulatory T Cells (Tregs)

Regulatory T cells are a specialized subpopulation of T lymphocytes that play a critical role in maintaining immune homeostasis and self-tolerance. Characterized by the expression of the master transcription factor Foxp3, Tregs suppress the activation, proliferation, and effector functions of conventional T cells and other immune cells. Their suppressive activity is crucial in preventing autoimmune diseases, limiting chronic inflammatory disorders, and modulating immune responses to pathogens and tumors. The multifaceted mechanisms of Treg-mediated suppression include the secretion of inhibitory cytokines such as IL-10 and TGF-β, metabolic disruption of target cells, and direct cell-cell contact-dependent inhibition.

The Role of CCR8 in Regulatory T Cell Biology

The C-C chemokine receptor 8 (CCR8) has emerged as a key marker for highly suppressive Tregs, particularly within the tumor microenvironment.

CCR8 Expression and Function in Tregs

CCR8 is preferentially expressed on activated Tregs, and its expression is significantly upregulated on tumor-infiltrating Tregs compared to those in peripheral tissues. The primary ligand for CCR8 is the chemokine CCL1. The interaction between CCL1 and CCR8 is believed to play a crucial role in the recruitment and retention of Tregs in inflamed tissues and tumors.

CCR8 Signaling in Tregs

Activation of CCR8 by its ligand CCL1 on Tregs initiates a signaling cascade that enhances their suppressive capabilities. This signaling is mediated, at least in part, through the STAT3 pathway. The key downstream effects of CCR8 activation on Tregs include:

-

Upregulation of Foxp3: Reinforces the Treg lineage stability and suppressive function.

-

Increased production of inhibitory molecules: This includes the immunosuppressive cytokine IL-10 and the ectoenzyme CD39, which is involved in the generation of immunosuppressive adenosine.

-

Enhanced cytolytic potential: Upregulation of Granzyme B suggests a role in direct killing of effector cells.

ZK756326 as a CCR8 Agonist: Hypothesized Effects on Tregs

As a CCR8 agonist, ZK756326 is hypothesized to mimic the effects of CCL1 on Tregs. Potential effects include:

-

Enhanced Treg Suppressive Function: By activating CCR8 signaling, ZK756326 may potentiate the ability of Tregs to suppress effector T cell proliferation and cytokine production.

-

Increased Treg Accumulation: ZK756326 could promote the migration and retention of Tregs in specific tissues, which could be beneficial in autoimmune and inflammatory conditions but detrimental in the context of cancer.

-

Modulation of Treg Phenotype: Treatment with ZK756326 may induce a more activated and suppressive phenotype in Tregs, characterized by higher expression of Foxp3, IL-10, and CD39.

The Role of the Androgen Receptor in Regulatory T Cell Biology

The androgen receptor (AR) is a nuclear receptor that mediates the physiological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone. Recent studies have uncovered a role for AR signaling in modulating Treg function.

Androgen Receptor Signaling in Tregs

Androgens have been shown to directly influence Treg biology. A functional androgen response element has been identified within the Foxp3 gene locus, indicating that AR can directly regulate the expression of this key transcription factor. The binding of the androgen receptor to the Foxp3 locus can lead to epigenetic modifications, such as histone acetylation, thereby promoting Foxp3 expression.[1][2]

Effects of Androgen Receptor Signaling on Treg Function

AR signaling has been demonstrated to stabilize the suppressive function of Tregs. In the context of allergic airway inflammation, AR signaling was shown to increase Treg suppressive capacity by stabilizing Foxp3 expression.[3][4] This suggests that androgens can contribute to the maintenance of a stable and functional Treg population.

ZK756326 as an Androgen Receptor Antagonist: Hypothesized Effects on Tregs

As a selective androgen receptor antagonist, ZK756326 is predicted to block the effects of endogenous androgens on Tregs. The potential consequences of this antagonism include:

-

Reduced Foxp3 Expression: By inhibiting AR binding to the Foxp3 locus, ZK756326 may lead to a decrease in Foxp3 expression in Tregs, potentially destabilizing their lineage and function.

-

Diminished Treg Suppressive Capacity: The blockade of AR signaling could impair the suppressive function of Tregs, leading to an enhanced inflammatory response. This could be a therapeutic advantage in cancer immunotherapy but a disadvantage in autoimmune settings.

Summary of Quantitative Data from Related Studies

While direct quantitative data for ZK756326's effect on Tregs are unavailable, the following table summarizes key findings from studies on CCR8 ligands and androgens, which can serve as a benchmark for future investigations with ZK756326.

| Molecule/Ligand | Cell Type | Assay | Key Quantitative Finding | Reference |

| CCL1 | Human Tregs | In vitro suppression assay | CCL1 treatment enhanced the suppressive function of Tregs, leading to a significant decrease in effector T cell proliferation. | [5] |

| CCL1 | Human Tregs | Real-time PCR | 4- to 5-fold increase in the transcription of FOXp3 and CCR8, a 3.7-fold increase in CD39, and a 2.5-fold increase in granzyme B and IL-10. | [5] |

| Androgens | Human T-cells | Flow cytometry | Significant androgen-dependent increase of Foxp3 expression in T-cells from women in the ovulatory phase. | [1] |

| 5α-dihydrotestosterone (DHT) | Human lung Tregs | Flow cytometry | DHT decreased IL-33–induced ST2 expression in lung Tregs. | [3][4] |

Experimental Protocols

The following protocols are standard methods for assessing the function of regulatory T cells and can be adapted to investigate the effects of ZK756326.

Isolation of Human Regulatory T Cells

Human Tregs (CD4+CD25+CD127lo/-) can be isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Protocol: Treg Isolation using MACS

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T cells by negative selection using a CD4+ T Cell Isolation Kit.

-

Isolate CD4+CD25+ T cells by positive selection for CD25.

-

Deplete CD127-expressing cells to obtain a pure population of CD4+CD25+CD127lo/- Tregs.

-

Assess purity by flow cytometry, staining for CD4, CD25, CD127, and Foxp3.

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).

Protocol: CFSE-based Treg Suppression Assay

-

Isolate Tregs (as described in 5.1) and responder CD4+CD25- T cells (Tresp).

-

Label Tresp cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture CFSE-labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).

-

Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies.

-

After 3-4 days, harvest the cells and analyze Tresp proliferation by measuring CFSE dilution using flow cytometry.

-

To test the effect of ZK756326, the compound can be added to the co-cultures at various concentrations.

Cytokine Production Analysis

The effect of ZK756326 on the production of key Treg-related cytokines can be assessed.

Protocol: Intracellular Cytokine Staining

-

Culture isolated Tregs with or without ZK756326 in the presence of stimulation (e.g., anti-CD3/CD28).

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.

-

Harvest, fix, and permeabilize the cells.

-

Stain for intracellular cytokines such as IL-10 and TGF-β using fluorescently labeled antibodies.

-

Analyze by flow cytometry.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Hypothesized CCR8 signaling cascade in regulatory T cells upon activation by ZK756326.

Caption: Hypothesized androgen receptor signaling in Tregs and its inhibition by ZK756326.

Experimental Workflow

Caption: A streamlined workflow for assessing the impact of ZK756326 on Treg suppressive function.

Conclusion

ZK756326 dihydrochloride presents a unique pharmacological profile with its dual agonistic activity on CCR8 and antagonistic activity on the androgen receptor. Based on the current understanding of the roles of these two receptors in regulatory T cell biology, it is plausible that ZK756326 could significantly modulate Treg function. The agonism of CCR8 may enhance Treg suppressive capabilities, while the antagonism of the androgen receptor could potentially destabilize them. The net effect of ZK756326 on the overall immune response will likely depend on the balance of these opposing actions and the specific immunological context. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the effects of ZK756326 on regulatory T cells and to elucidate its potential as a novel immunomodulatory agent. Further research is imperative to validate these hypotheses and to determine the therapeutic potential of ZK756326 in various disease settings.

References

The Pharmacological Profile of ZK756326 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immunological processes. This document provides an in-depth technical guide to the pharmacological profile of ZK756326, summarizing its binding and functional activities, detailing the experimental protocols used for its characterization, and illustrating its mechanism of action through signaling pathway and workflow diagrams. The available data indicates that ZK756326 acts as a full agonist at the CCR8 receptor, initiating downstream signaling through the Gαi pathway. Notably, comprehensive in vivo pharmacokinetic data and information on clinical trials for ZK756326 dihydrochloride are not publicly available at this time.

Introduction

Chemokine receptors play a crucial role in mediating the migration of leukocytes and are attractive targets for therapeutic intervention in inflammatory diseases, autoimmune disorders, and HIV infection. The CC chemokine receptor 8 (CCR8) is predominantly expressed on Th2 lymphocytes, regulatory T cells, and macrophages, and its natural ligand is CCL1 (I-309). ZK756326, with the chemical name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol, has been identified as the first nonpeptide agonist of CCR8. Its small molecule nature offers advantages over protein ligands in terms of stability and potential for oral bioavailability, making it a valuable tool for studying CCR8 biology and a potential starting point for drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Ligand | Value (µM) |

| IC50 | Human CCR8 | [125I]CCL1 (I-309) | 1.8[1][2][3] |

Table 2: Functional Agonist Activity

| Assay | Cell Line | Parameter | Value (nM) |

| Calcium Mobilization | Human CCR8-expressing cells | EC50 | 245[4] |

Table 3: Selectivity Profile

| Receptor Family | Receptors with IC50 > 50 µM (at 50 µM test concentration) | Receptors with Notable Off-Target Binding (IC50 in µM) |

| Chemokine | CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, CXCR3, CXCR4, CX3CR1 | - |

| Other GPCRs | α1A, α1B, α1D, α2B, α2C, β1, β2 adrenergic; AT1; B2; CB1, CB2; D1, D2, D3, D4, D5; ETA, ETB; H1, H2, H3; M1, M2, M3, M4, M5; NOP; NTS1; S1A, S1B, S1D, S2A, S4, S7 serotonin; V1A | 5-HT1A (5.4), 5-HT2B (4.4), 5-HT2C (34.8), 5-HT5A (16), 5-HT6 (5.9), α2A-adrenergic (<20)[1] |

Mechanism of Action and Signaling Pathway

ZK756326 functions as a full agonist at the CCR8 receptor, mimicking the action of the endogenous ligand CCL1.[1][3] Its binding to CCR8 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi.[3] This activation is pertussis toxin-sensitive, confirming the involvement of the Gαi subunit.[3] The dissociation of the G protein subunits initiates downstream signaling cascades, including an increase in intracellular calcium concentration and the activation of the MAPK/ERK pathway, evidenced by the phosphorylation of ERK1/2.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evidence that inward rectifier K+ channels mediate relaxation by the PGI2 receptor agonist cicaprost via a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

ZK756326 Dihydrochloride: A Nonpeptide Chemokine Receptor Agonist for CCR8

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1][2] As a small molecule agonist, ZK756326 offers a valuable tool for investigating CCR8 biology and holds potential for therapeutic development, circumventing some of the limitations associated with natural protein ligands.[2] This technical guide provides a comprehensive overview of ZK756326, summarizing its pharmacological properties, detailing the experimental protocols for its characterization, and illustrating the key signaling pathways it modulates.

Pharmacological Profile

ZK756326 acts as a full agonist at the human and mouse CCR8, initiating downstream signaling cascades upon binding.[1] Its activity has been characterized through a variety of in vitro assays, which are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for ZK756326 dihydrochloride.

Table 1: Receptor Binding Affinity

| Parameter | Species | Value (µM) | Reference |

| IC50 (CCL1 binding inhibition) | Human | 1.8 | [1] |

| IC50 (CCL1 binding inhibition) | Mouse | 2.6 | [1] |

Table 2: Functional Potency and Efficacy

| Assay | Species | Parameter | Value (µM) | Efficacy | Reference |

| Calcium Mobilization | Human | EC50 | ~1 | Full Agonist | |

| Chemotaxis | Mouse | EC50 | ~0.1 | - | |